

# 5-Fluorosalicylaldehyde: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

Cat. No.: B1225495

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## Introduction

**5-Fluorosalicylaldehyde** is a fluorinated aromatic aldehyde that serves as a critical building block in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the benzene ring, make it a versatile precursor for the development of a wide range of organic molecules with significant biological and material science applications. This technical guide provides an in-depth overview of **5-Fluorosalicylaldehyde**, including its fundamental properties, key synthetic applications with detailed experimental protocols, and its role in the formation of bioactive compounds.

## Core Molecular and Physical Properties

**5-Fluorosalicylaldehyde**, also known as 5-Fluoro-2-hydroxybenzaldehyde, is a solid at room temperature.<sup>[1]</sup> Its core physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FO <sub>2</sub>	[1]
Molecular Weight	140.11 g/mol	[1]
CAS Number	347-54-6	
Melting Point	82-85 °C	
Appearance	White to yellow to orange to green powder or crystals	[1]
Boiling Point	56 °C / 1 mmHg	[1]

## Synthetic Applications and Experimental Protocols

**5-Fluorosalicylaldehyde** is a valuable intermediate in the synthesis of various compounds, including Schiff bases, metal complexes, and other organic derivatives.[1] These derivatives have shown potential in diverse fields such as catalysis, materials science, and pharmacology, with applications as antimicrobial and anticancer agents.[1]

### Synthesis of 5-Fluorosalicylaldehyde

A preparation method for **5-Fluorosalicylaldehyde** involves a multi-step synthesis starting from p-Nitrophenyl chloride. The process includes fluoridation, reduction to para-fluoroaniline, acidic hydrolysis to p-fluorophenol, and finally, a Duff formylation reaction to yield the target compound.[2]

### Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of **5-Fluorosalicylaldehyde** with primary amines. These compounds are of significant interest due to their biological activities.

Experimental Protocol: General Synthesis of Schiff Bases[3][4]

- Dissolve the primary amine (1 equivalent) in a suitable solvent such as ethanol or water.[3][4]
- Add **5-Fluorosalicylaldehyde** (1 equivalent) to the solution.

- Add a few drops of a catalyst, such as acetic acid, if necessary.[3]
- The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 10 minutes to several hours.[3][4]
- The resulting Schiff base precipitate is collected by vacuum filtration, washed with a cold solvent (e.g., water or ethanol), and dried.[3]
- The product can be further purified by recrystallization.
- Characterization is performed using techniques such as  $^1\text{H}$ -NMR and FTIR spectroscopy to confirm the structure.[3]

## Synthesis of Metal Complexes

The Schiff base ligands derived from **5-Fluorosalicylaldehyde** can be used to form coordination complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

### Experimental Protocol: Synthesis of Copper(II) Complexes[5][6]

This protocol describes the synthesis of a copper(II) complex with a Schiff base derived from **5-Fluorosalicylaldehyde**.

- Ligand Preparation: The **5-Fluorosalicylaldehyde**-derived Schiff base ligand is prepared as described in the previous section.
- Complexation:
  - A methanolic solution of the Schiff base ligand is prepared.
  - A methanolic solution of a copper(II) salt, such as  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  or  $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ , is added dropwise to the ligand solution with constant stirring.[5][6]
  - The reaction mixture is stirred for a specified period, typically around 1 hour, at room temperature.[5]

- The resulting precipitate of the copper(II) complex is collected by filtration, washed with ethanol, and dried in a vacuum desiccator.[5]

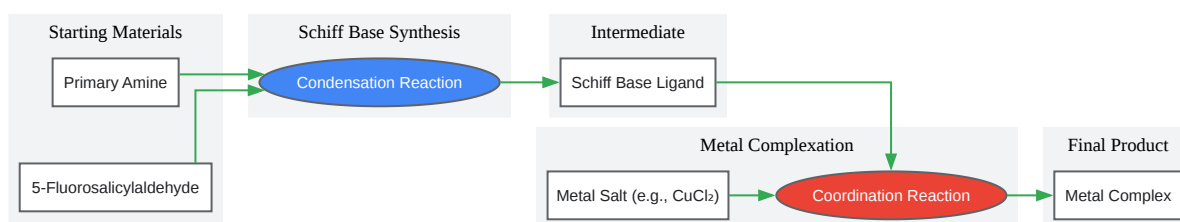
## Role in Biological Systems and Drug Development

While **5-Fluorosalicylaldehyde** itself is primarily a synthetic intermediate, its derivatives, particularly salicylaldehyde-based compounds, have been investigated for their interactions with biological systems. Salicylaldehydes have been shown to target lysine residues in proteins, forming stable imine bonds.[7][8] This reversible-covalent interaction mechanism is being explored for the development of novel therapeutics.[7][8]

Furthermore, salicylaldehyde has been reported to suppress the IgE-mediated activation of mast cells, suggesting potential applications in ameliorating allergic reactions and anaphylaxis.[9] The derivatives of **5-Fluorosalicylaldehyde**, owing to the presence of the fluorine atom which can enhance metabolic stability and binding affinity, are promising candidates for further investigation in drug discovery programs. For instance, salicylaldehyde dehydrogenase, an enzyme found in the naphthalene degradation pathway in bacteria, is responsible for the oxidation of salicylaldehyde to salicylate, highlighting a biological pathway where this class of molecules plays a key role.[10]

## Visualizing Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis of Schiff bases and their subsequent metal complexes starting from **5-Fluorosalicylaldehyde**.



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